molecular formula C17H22ClFN4O B4254431 2-[1-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]ethanol

2-[1-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]ethanol

Cat. No.: B4254431
M. Wt: 352.8 g/mol
InChI Key: KVPZTXUGLAJJBP-UHFFFAOYSA-N
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Description

2-[1-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]ethanol is a complex organic compound that features a combination of piperidine, triazole, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]ethanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyl chloride group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-[1-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the piperidine and benzyl groups enhance binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]ethanol apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the triazole ring, in particular, provides versatility in binding interactions and reactivity, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-[1-[[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN4O/c18-17-9-15(19)2-1-14(17)11-22-6-3-13(4-7-22)10-23-12-16(5-8-24)20-21-23/h1-2,9,12-13,24H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPZTXUGLAJJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=C(N=N2)CCO)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]ethanol
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2-[1-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]ethanol
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2-[1-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]ethanol
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2-[1-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]ethanol
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2-[1-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]ethanol
Reactant of Route 6
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2-[1-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]ethanol

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